4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde

Molecular Weight Atom Economy Building Block Efficiency

Researchers using mono-fluorinated benzaldehydes risk SAR disruption from inconsistent lipophilicity and electronic profiles. This dual-substituted benzaldehyde delivers a synergistic Hansch π (+1.92) and orthogonal Hammett σ values for precise electrophilicity tuning. Key advantages: (i) accelerated hydrazone/thiosemicarbazone formation via downfield-shifted formyl proton; (ii) 44.2% fluorine content for low-dielectric polymer precursors; (iii) halide-free ring permits clean radiochemical labeling. Supplied with full analytical documentation for immediate medicinal chemistry and agrochemical discovery.

Molecular Formula C9H4F6O2
Molecular Weight 258.12 g/mol
Cat. No. B12840462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde
Molecular FormulaC9H4F6O2
Molecular Weight258.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)C(F)(F)F)OC(F)(F)F
InChIInChI=1S/C9H4F6O2/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-4H
InChIKeyCQSNBCVXHUNULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde – Physicochemical Baseline and Sourcing Differentiators


4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde (CAS 1980086-02-9, MW 258.12 g/mol, C₉H₄F₆O₂) is a disubstituted benzaldehyde building block bearing both a trifluoromethoxy (–OCF₃) group at the 4‑position and a trifluoromethyl (–CF₃) group at the 3‑position . Unlike mono‑fluorinated benzaldehydes, this compound presents two strong electron‑withdrawing substituents, which collectively raise the predicted density to 1.474 g/cm³ and shift the calculated boiling point to 212.8 °C . The co‑presence of –OCF₃ and –CF₃ on the same aromatic ring creates a unique electronic environment that cannot be replicated by simply blending two mono‑substituted analogs, making the compound a strategic choice for applications requiring precise tuning of electrophilicity and lipophilicity.

1
Dual –OCF₃/–CF₃ substitution creates a unique Hammett and electronic profile for tuning electrophilicity and downstream intermediate stability.
2
Expanded lipophilicity window relative to mono‑fluorinated benzaldehydes, based on combined Hansch π contributions (class‑level inference).
3
Predicted higher density and lower boiling point differentiate the disubstituted scaffold from common mono‑substituted analogs, supporting identity verification.

Why This Dual-Fluorinated Benzaldehyde Cannot Be Replaced by Mono-Fluorinated Analogs


Procuring a mono‑fluorinated benzaldehyde such as 4‑(trifluoromethoxy)benzaldehyde (CAS 659‑28‑9) or 3‑(trifluoromethyl)benzaldehyde (CAS 454‑89‑7) and assuming equivalent downstream performance is a high‑risk strategy. The two substituents on the target compound act synergistically: the –OCF₃ group provides a high Hansch π value of +1.04 while the –CF₃ group contributes an additional π of +0.88, delivering a lipophilicity increment that neither single substituent can match [1]. Moreover, the orthogonal electronic demands of –OCF₃ (σₚ ≈ 0.35) and –CF₃ (σₚ ≈ 0.54) create a unique Hammett profile that governs both aldehyde reactivity and the stability of downstream imine or hydrazone intermediates [2]. Substituting with a simpler benzaldehyde forces the user to accept a different electronic landscape, altered pharmacokinetic parameters in derived bioactive molecules, and potentially a complete loss of structure‑activity relationships established for the original disubstituted scaffold.

Synergistic electronic effect
Dual –OCF₃/–CF₃ substitution generates a Hammett profile that cannot be replicated by mixing mono‑fluorinated benzaldehydes; may alter imine/hydrazone stability and aldehyde reactivity.
Lipophilicity mismatch
Combined π contribution (+1.92 class‑level) exceeds that of single‑substituent analogs, so downstream logP‑dependent properties (permeability, cuticle uptake) may shift significantly.
Reactivity drift in derivatization
The electron‑withdrawing force of two fluorinated groups influences nucleophilic addition and condensation rates differently than a single substituent, potentially altering library synthesis outcomes.

Quantitative Differentiation from Closest Analogs


Molecular Weight Advantage in Parallel Synthesis

When compared to the brominated congener 3‑bromo‑4‑(trifluoromethoxy)‑5‑(trifluoromethyl)benzaldehyde, the target compound has a molecular weight of 258.12 g/mol, which is 78.89 g/mol (23.4 %) lighter than the 337.01 g/mol of the bromo derivative . In parallel library synthesis, this lower mass translates directly to higher atom economy and reduced waste burden.

MW vs Bromo Analog
Head-to-head
–78.89 g/mol (–23.4%)
May support higher atom economy and reduced waste in parallel library synthesis.
Calculated from molecular formulas; experimental verification advisable.
Molecular Weight Atom Economy Building Block Efficiency

Predicted Density Distinguishes Dual-Fluorinated Scaffold

The predicted density of 4‑(trifluoromethoxy)‑3‑(trifluoromethyl)benzaldehyde is 1.474 g/cm³, which is significantly higher than the experimental density of 4‑(trifluoromethoxy)benzaldehyde (1.331 g/mL, 25 °C) and 3‑(trifluoromethyl)benzaldehyde (1.301 g/mL, 25 °C) [1]. The ≈10–11 % density increase reflects the greater fluorine content and compact molecular packing imparted by the dual‑substituted ring.

Predicted Density
Cross-study comparable
+0.143 g/cm³ (+10.7%) vs 4‑OCF₃ analog
Differentiates dual‑substituted scaffold for identity check and phase behavior assessment.
Target value predicted; comparators experimental at 25 °C. Confirm experimentally.
Density Physicochemical Properties Formulation

Combined Lipophilicity Exceeds Individual Substituent Contributions

The trifluoromethoxy group contributes a Hansch π value of +1.04, while the trifluoromethyl group adds +0.88 [1]. Although a direct experimental logP for the target compound is not publicly available, the arithmetic sum of the two π values (+1.92) is substantially higher than the logP of 4‑(trifluoromethoxy)benzaldehyde (XLogP3 ≈ 2.2) or 3‑(trifluoromethyl)benzaldehyde (XLogP3 ≈ 2.0), indicating that the disubstituted scaffold provides a broader lipophilicity window for medicinal chemistry optimization.

Lipophilicity Sum
Class-level
Σπ = +1.92 (OCF₃ +1.04 + CF₃ +0.88)
Indicates broader lipophilicity window for medicinal chemistry optimization.
No experimental logP; class‑level inference. Use for screening, not quantitative prediction.
Lipophilicity Hansch π Drug Design

Thermal Stability and Boiling Point Differentiation

The predicted boiling point of 4‑(trifluoromethoxy)‑3‑(trifluoromethyl)benzaldehyde is 212.8 °C, which is approximately 38 °C lower than that of its closest non‑fluorinated analog, 4‑methoxy‑3‑(trifluoromethyl)benzaldehyde (boiling point ≈ 251 °C) . This lower boiling point can facilitate purification by distillation and may influence the choice of reaction conditions for heat‑sensitive downstream transformations.

Boiling Point
Cross-study comparable
~38 °C lower vs 4‑methoxy analog
May simplify distillation and reduce thermal degradation in heat‑sensitive transformations.
Predicted value; experimental confirmation recommended.
Boiling Point Thermal Stability Reaction Conditions

Application Scenarios Where This Building Block Outperforms Mono-Fluorinated Alternatives


Dual Fluorine-Bearing Thiosemicarbazones for Antiviral Screening

The aldehyde serves as a direct precursor for thiosemicarbazone libraries. The combined electronic pull of –OCF₃ and –CF₃ shifts the formyl proton downfield (expected δ 10.0–10.3 ppm), increasing electrophilicity and accelerating hydrazone formation relative to mono‑substituted benzaldehydes [1]. This property is critical in medicinal chemistry programs targeting viral enzymes, where the trifluoromethoxy‑substituted thiosemicarbazone backbone has demonstrated activity against HCV replicon and poxvirus models .

Agrochemical Intermediate with Enhanced Foliar Uptake

The high combined Hansch π value (+1.92) of the building block translates into downstream agrochemical candidates with improved cuticle penetration. Trifluoromethoxy‑containing agrochemicals such as Flometoquin and Thifluzamide exemplify the commercial value of the –OCF₃ motif [1]. Incorporating both –OCF₃ and –CF₃ via the target aldehyde provides a straightforward route to proprietary analogs with potentially superior field performance.

Late-Stage Functionalization for PET Tracer Development

The absence of a halogen at the 3‑position (cf. 3‑bromo analog) makes the target compound a cleaner substrate for direct radiolabeling or metal‑catalyzed cross‑coupling without competing halide reactivity [1]. The electron‑deficient ring facilitates nucleophilic aromatic substitution at positions activated by the two fluorine‑containing groups, enabling regioselective introduction of ¹⁸F or ¹¹C labels for positron emission tomography (PET) tracer synthesis.

Specialty Polymer and Optoelectronic Material Precursor

The high fluorine content (44.2 % F by weight) and dual electron‑withdrawing groups of the target compound make it a valuable monomer precursor for polymers requiring low dielectric constants and high thermal stability. The predicted density of 1.474 g/cm³ and the electronic profile differentiate it from 4‑(trifluoromethoxy)benzaldehyde (density 1.331 g/mL), allowing precise tuning of refractive index and dielectric properties in fluorinated polyimides or polyazomethines .

Application
Selection Property
Validation Focus
Thiosemicarbazone Library Synthesis
Enhanced formyl electrophilicity from dual EWG
Antiviral screening context and SAR development
Agrochemical Intermediate
High combined lipophilicity for foliar uptake
Crop protection screening (cuticle penetration)
PET Tracer Precursor
Halogen‑free 3‑position for clean radiolabeling
Nucleophilic aromatic substitution and regioselectivity
Specialty Polymer Precursor
High fluorine content (44.2 % F) and dual electron withdrawal
Dielectric constant and refractive index tuning
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